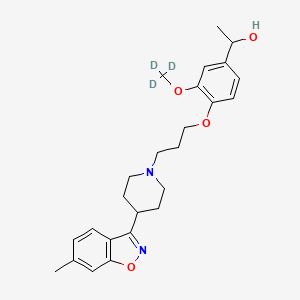
Iloperidone metabolite P88-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iloperidone metabolite P88-d3 is a deuterated labeled version of the active metabolite P88 of iloperidone. Iloperidone is an atypical antipsychotic agent used primarily for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder . The deuterated form, P88-d3, is used in scientific research to study the pharmacokinetics and metabolic pathways of iloperidone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iloperidone metabolite P88-d3 involves the incorporation of deuterium atoms into the P88 metabolite. This is typically achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling .
化学反応の分析
Types of Reactions
Iloperidone metabolite P88-d3 undergoes several types of chemical reactions, including:
Oxidation: The metabolite can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the metabolite into different reduced forms.
Substitution: The metabolite can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction may produce deuterated analogs of the original metabolite .
科学的研究の応用
Iloperidone metabolite P88-d3 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated metabolite is used to study the absorption, distribution, metabolism, and excretion of iloperidone in the body.
Metabolic Pathway Analysis: Researchers use P88-d3 to investigate the metabolic pathways and identify the enzymes involved in the metabolism of iloperidone.
Drug Development: The compound is used in the development of new antipsychotic drugs by providing insights into the pharmacological properties of iloperidone and its metabolites.
Biological Research: P88-d3 is used to study the biological effects of iloperidone and its metabolites on various cell lines and animal models.
作用機序
The mechanism of action of iloperidone metabolite P88-d3 is similar to that of iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and bipolar disorder. The deuterated form, P88-d3, allows researchers to study the detailed molecular interactions and pathways involved in its mechanism of action .
類似化合物との比較
Similar Compounds
Iloperidone: The parent compound from which P88-d3 is derived.
Lurasidone: Another atypical antipsychotic with a similar receptor binding profile.
Risperidone: A widely used antipsychotic with similar pharmacological properties.
Uniqueness
Iloperidone metabolite P88-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms help to trace the metabolic pathways more accurately and provide insights into the drug’s behavior in the body .
特性
分子式 |
C25H32N2O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
1-[4-[3-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C25H32N2O4/c1-17-5-7-21-23(15-17)31-26-25(21)19-9-12-27(13-10-19)11-4-14-30-22-8-6-20(18(2)28)16-24(22)29-3/h5-8,15-16,18-19,28H,4,9-14H2,1-3H3/i3D3 |
InChIキー |
VRIMAMWRQIFZRW-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)C |
正規SMILES |
CC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)CCCOC4=C(C=C(C=C4)C(C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
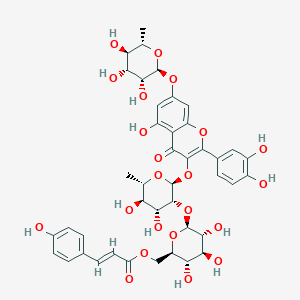

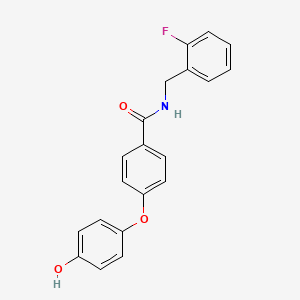
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
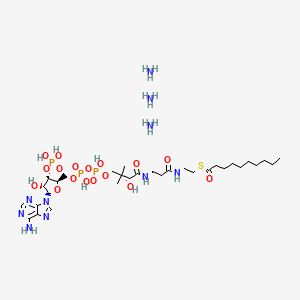
![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
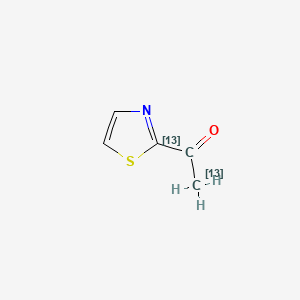
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
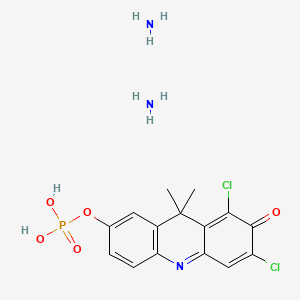
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)

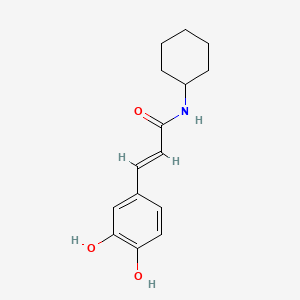
![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
